molecular formula C17H15N5O B14941251 4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile

4-Amino-2-(4-methylphenyl)-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile

Cat. No.: B14941251
M. Wt: 305.33 g/mol
InChI Key: VDWXLCSWOKKBFH-UHFFFAOYSA-N
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Description

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, a methylethylideneaminooxy group, and a pyridine ring substituted with a 4-methylphenyl group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methylphenyl)-3-cyanopyridine. This intermediate is then reacted with isopropylidenehydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methylethylideneaminooxy group can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylphenyl)methanol: Similar in structure but lacks the pyridine ring and cyano groups.

    4-Hydroxy-2-quinolones: Contains a quinolone ring instead of a pyridine ring.

    2,2-Bis(aminoethoxy)propane: Contains amino and ether groups but lacks the aromatic ring and cyano groups.

Uniqueness

4-AMINO-2-{[(1-METHYLETHYLIDENE)AMINO]OXY}-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is unique due to its combination of functional groups and the presence of a pyridine ring substituted with a 4-methylphenyl group and two cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

4-amino-2-(4-methylphenyl)-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C17H15N5O/c1-10(2)22-23-17-14(9-19)15(20)13(8-18)16(21-17)12-6-4-11(3)5-7-12/h4-7H,1-3H3,(H2,20,21)

InChI Key

VDWXLCSWOKKBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)ON=C(C)C

Origin of Product

United States

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